Product packaging for Methyl 4-(4-Piperidyl)-2-butynoate(Cat. No.:)

Methyl 4-(4-Piperidyl)-2-butynoate

Cat. No.: B13701008
M. Wt: 181.23 g/mol
InChI Key: DLTXCRHYYZUWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Methyl 4-(4-Piperidyl)-2-butynoate within the Landscape of Alkynes and Piperidine (B6355638) Derivatives

This compound belongs to the classes of alkynes and piperidine derivatives, both of which are of significant importance in organic chemistry. Alkynes are hydrocarbons containing at least one carbon-carbon triple bond, which serves as a highly versatile functional group for various reactions such as cycloadditions, reductions, and coupling reactions. The reactivity of the triple bond allows for the introduction of diverse functionalities and the construction of complex molecular architectures.

Piperidine is a saturated six-membered heterocycle containing a nitrogen atom. The piperidine motif is a prevalent structural feature in a vast number of natural products and synthetic pharmaceuticals. nih.govresearchgate.net Its presence in a molecule can significantly influence its pharmacological properties. The synthesis of piperidine derivatives is a major focus in medicinal chemistry, with numerous methods developed for their preparation and functionalization. asianpubs.org

The combination of the alkyne and piperidine functionalities in a single molecule, as seen in this compound, creates a scaffold with multiple reactive sites. This allows for sequential or one-pot reactions to build intricate molecular frameworks.

Functional Group Key Characteristics Common Reactions
Alkyne Carbon-carbon triple bond, region of high electron density.Cycloaddition, hydrogenation, hydration, hydrohalogenation, coupling reactions (e.g., Sonogashira).
Piperidine Saturated nitrogen heterocycle, basic nitrogen atom.N-alkylation, N-acylation, formation of enamines.
Methyl Ester Carbonyl group attached to a methoxy (B1213986) group.Hydrolysis, amidation, reduction, Grignard reactions.

This table provides a general overview of the reactivity of the constituent functional groups.

Strategic Importance as a Versatile Synthetic Building Block in Heterocyclic Chemistry

The strategic importance of this compound lies in its utility as a versatile building block for the synthesis of a wide array of heterocyclic compounds. The presence of the alkyne, ester, and piperidine moieties allows for a diverse range of chemical transformations, leading to the formation of various heterocyclic scaffolds.

The alkyne functionality can participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides to form triazoles, or with nitrile oxides to form isoxazoles. It can also undergo transition-metal-catalyzed cyclization reactions to construct more complex ring systems. The piperidine nitrogen can act as a nucleophile or a base, facilitating intramolecular reactions or participating in intermolecular condensations. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other derivatizations.

A key precursor to compounds of this type is methyl 4-hydroxy-2-butynoate, which can be synthesized from propargyl alcohol. orgsyn.org The hydroxyl group can then be transformed into a leaving group to allow for the introduction of the piperidine ring via nucleophilic substitution.

Reactant Reaction Type Resulting Heterocycle
Azide (B81097) (R-N₃)[3+2] CycloadditionTriazole
Nitrile Oxide (R-CNO)[3+2] CycloadditionIsoxazole
Hydrazine (H₂NNH₂)CyclocondensationPyrazole
Amidine (R-C(=NH)NH₂)CyclocondensationPyrimidine

This table illustrates the potential of the alkyne functionality in forming various five- and six-membered heterocycles.

Evolution of Research Trajectories Pertaining to Structural Complexity and Chemical Transformations

Research in the area of heterocyclic chemistry is continuously evolving, with a constant demand for novel and efficient synthetic methodologies. The trajectory of research involving building blocks like this compound is focused on expanding their synthetic utility and applying them to the synthesis of increasingly complex and biologically relevant molecules.

Early research in this area often focused on the fundamental reactivity of the individual functional groups. More recent studies have shifted towards the development of tandem or domino reactions, where multiple bond-forming events occur in a single synthetic operation. This approach allows for a rapid increase in molecular complexity from simple starting materials.

Furthermore, there is a growing interest in the stereoselective synthesis of piperidine derivatives, as the stereochemistry of these compounds can have a profound impact on their biological activity. nih.gov The development of catalytic asymmetric methods for the synthesis and functionalization of piperidine-containing alkynes is an active area of research.

Future research will likely focus on the application of this compound and its analogs in the synthesis of natural products and pharmaceutically active compounds. The development of green and sustainable synthetic methods for the preparation and use of these building blocks will also be a key research direction.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2 B13701008 Methyl 4-(4-Piperidyl)-2-butynoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

methyl 4-piperidin-4-ylbut-2-ynoate

InChI

InChI=1S/C10H15NO2/c1-13-10(12)4-2-3-9-5-7-11-8-6-9/h9,11H,3,5-8H2,1H3

InChI Key

DLTXCRHYYZUWAM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CCC1CCNCC1

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 4 4 Piperidyl 2 Butynoate

Elucidation of Established Synthetic Routes to Methyl 4-(4-Piperidyl)-2-butynoate

The traditional synthesis of this compound has been approached through various established routes, primarily categorized into convergent and linear strategies. These methods often rely on the strategic use of key precursor molecules.

Convergent and Linear Synthesis Strategies

Linear synthesis involves a sequential series of reactions where each step builds upon the previous one. In the context of this compound, a linear approach might commence with a simple piperidine (B6355638) derivative and progressively introduce the butynoate side chain.

Utilization of Precursor Molecules: Methyl 4-Hydroxy-2-butynoate and Piperidin-4-one Derivatives

A common and effective strategy for synthesizing this compound involves the use of key precursors: Methyl 4-hydroxy-2-butynoate and derivatives of Piperidin-4-one.

Methyl 4-hydroxy-2-butynoate serves as a crucial building block, providing the butynoate framework. Its preparation has been optimized to avoid harsh conditions and improve yields. For instance, a mild and efficient method involves the carbomethoxylation of the Grignard reagent of a terminal acetylenic compound with methyl chloroformate. orgsyn.org This circumvents the need for high-pressure carboxylation and simplifies the purification process. orgsyn.org

Piperidin-4-one derivatives are versatile starting materials for introducing the piperidine ring. researchgate.netresearchgate.net These compounds can be synthesized through methods like the Mannich condensation reaction involving substituted aromatic aldehydes, ethyl methyl ketone, and ammonium (B1175870) acetate. researchgate.netchemrevlett.com The piperidone functionality allows for subsequent modifications to introduce the butynoate side chain. For instance, a Strecker-type condensation of a piperidone with an amine and a cyanide source can yield an amino-nitrile, which can be further elaborated. researchgate.net

The general synthetic sequence often involves the reaction of a suitably activated form of Methyl 4-hydroxy-2-butynoate (e.g., a halide or sulfonate ester) with a piperidine derivative, or a reductive amination reaction between a piperidin-4-one and an appropriate amino-functionalized butynoate precursor.

Development of Novel and Optimized Synthetic Approaches

Recent research has focused on developing more sophisticated and efficient methods for the synthesis of this compound and related structures, with an emphasis on stereocontrol and environmental sustainability.

Stereoselective Synthesis and Chiral Induction Techniques

The development of stereoselective methods is crucial for producing enantiomerically pure piperidine derivatives, which is often a requirement for biologically active compounds. nih.gov Chiral induction techniques can be employed to control the stereochemistry at the piperidine ring. This can be achieved through the use of chiral auxiliaries, chiral catalysts, or by starting from a chiral pool of materials. For example, the resolution of a racemic mixture of a piperidine intermediate using a chiral resolving agent like L-tartaric acid has been reported. google.com Asymmetric synthesis strategies, such as catalytic asymmetric aldol (B89426) reactions or Michael additions, can also be employed to set the desired stereocenters early in the synthetic sequence. nih.gov The stereoselective synthesis of functionalized piperidines can also be achieved through intramolecular cyclization reactions of appropriately configured precursors. nih.govrsc.org

Green Chemistry Principles in Synthesis Design

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound to minimize environmental impact. nih.gov Key aspects include the use of greener solvents, catalyst-assisted reactions, and minimizing the generation of hazardous waste. nih.govunibo.it

For instance, the use of water or ionic liquids as alternative solvents is being explored to replace volatile and toxic organic solvents. nih.gov Microwave-assisted and ultrasound-assisted reactions can also contribute to greener synthetic routes by reducing reaction times and energy consumption. nih.gov The development of catalytic processes that can be run in continuous flow reactors offers advantages in terms of safety, efficiency, and scalability. rsc.org The selection of starting materials from renewable resources is another important consideration in green synthesis design. rsc.orgmdpi.com

Catalytic Strategies in the Synthesis of this compound and Related Scaffolds

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. Various catalytic strategies have been employed in the synthesis of piperidine-containing scaffolds and related butynoate structures.

Heterogeneous catalysts, such as those based on kaolin (B608303) clays (B1170129) modified with metal oxides, have been investigated for the synthesis of pyridine (B92270) derivatives, which are structurally related to piperidines. semanticscholar.org These catalysts can offer advantages in terms of ease of separation and reusability. semanticscholar.org Homogeneous catalysis, using metal complexes or organocatalysts, is also widely used. For example, transition metal catalysts are often employed for cross-coupling reactions to form carbon-carbon or carbon-nitrogen bonds.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. nih.gov Proline and its derivatives, for instance, can catalyze asymmetric aldol and Mannich reactions to produce chiral building blocks for piperidine synthesis with high enantioselectivity. nih.gov The development of novel catalytic systems, including metal-free and biocatalytic approaches, continues to be an active area of research for the synthesis of complex heterocyclic compounds. rsc.orgmdpi.com

Transition Metal-Mediated Couplings

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they represent a key strategy for the construction of the alkynyl framework of this compound. Two of the most prominent methods for this purpose are the Sonogashira and Cadiot-Chodkiewicz couplings.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. acs.orgacs.org In a potential synthetic route to this compound, this could involve the reaction of an appropriately protected 4-halopiperidine with methyl but-2-ynoate. The reaction is typically carried out under mild conditions with a base, such as an amine, which also can act as the solvent. acs.org A significant advantage of the Sonogashira coupling is its tolerance of a wide range of functional groups, making it a versatile method in complex molecule synthesis. acs.org

The Cadiot-Chodkiewicz coupling , on the other hand, provides a direct route to 1,3-diynes by coupling a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base, such as piperidine. rsc.orgmdpi.comresearchgate.net This method is highly selective for the formation of the desired unsymmetrical diyne. rsc.org For the synthesis of the target molecule, a plausible approach would involve the coupling of a 4-ethynylpiperidine (B1352422) derivative with a methyl 2-haloacrylate, followed by elimination to form the butynoate moiety.

Table 1: Comparison of Sonogashira and Cadiot-Chodkiewicz Couplings for Alkyne Synthesis

FeatureSonogashira CouplingCadiot-Chodkiewicz Coupling
Catalyst System Palladium complex and Copper(I) saltCopper(I) salt
Reactants Terminal alkyne and aryl/vinyl halideTerminal alkyne and 1-haloalkyne
Key Bond Formed C(sp)-C(sp2) or C(sp)-C(sp)C(sp)-C(sp)
Selectivity High for cross-couplingHigh for hetero-coupling
Reaction Conditions Mild, typically room temperature with a baseMild, often in methanol (B129727) with an amine base. rsc.org

Organocatalysis and Biocatalysis in Stereocontrolled Construction

The piperidine ring in this compound presents a potential chiral center, and its stereocontrolled synthesis is crucial for developing enantiomerically pure compounds. Organocatalysis and biocatalysis offer powerful strategies to achieve high levels of stereoselectivity.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the synthesis of chiral piperidines, asymmetric organocatalytic methods have been extensively developed. nih.govacs.orgnih.govrsc.org For instance, proline and its derivatives can be used to catalyze asymmetric Mannich reactions or Michael additions to construct the piperidine ring with high enantioselectivity. nih.gov A potential strategy for the target molecule could involve an organocatalytic asymmetric Michael addition of a nucleophile to a suitable acceptor to generate a chiral piperidine precursor. acs.org Chiral phosphoric acids have also emerged as powerful catalysts for a variety of asymmetric transformations leading to piperidine derivatives. rsc.org

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. nih.govnih.gov Chemoenzymatic approaches, which combine chemical and enzymatic steps, are particularly powerful for the synthesis of complex chiral molecules. nih.govorganic-chemistry.org For the stereocontrolled construction of the piperidine moiety, enzymes such as lipases can be used for the kinetic resolution of racemic piperidine precursors. rsc.org Alternatively, dehydrogenases can be employed for the asymmetric reduction of a ketone precursor, thereby establishing the desired stereocenter. mdpi.com A hypothetical biocatalytic approach to a chiral precursor of this compound could involve the enzymatic reduction of a corresponding β-keto alkyne. mdpi.comrsc.org

Table 2: Overview of Stereocontrolled Synthetic Strategies

Catalytic ApproachKey PrinciplePotential Application for Target Molecule
Organocatalysis Use of small chiral organic molecules (e.g., proline, chiral phosphoric acids) to induce asymmetry. rsc.orgnih.govAsymmetric Michael addition to form a chiral piperidine precursor. acs.org
Biocatalysis Use of enzymes (e.g., lipases, dehydrogenases) for selective transformations. rsc.orgmdpi.comKinetic resolution of a racemic piperidine intermediate or asymmetric reduction of a keto-butynoate precursor. mdpi.comrsc.org

Scale-Up Considerations and Process Chemistry for Efficient Production

The transition from a laboratory-scale synthesis to efficient and robust industrial production requires careful consideration of process chemistry and scale-up parameters. researchgate.netnih.gov For a molecule like this compound, particularly if synthesized using transition metal catalysis, several factors are of paramount importance.

A critical aspect of scaling up transition metal-catalyzed reactions, such as the Sonogashira coupling, is the management of the catalyst system. This includes optimizing the catalyst loading to balance cost and reaction efficiency, as well as ensuring its stability and activity under large-scale conditions. rsc.orgoaepublish.com The removal of residual metals from the final active pharmaceutical ingredient (API) is a major challenge, as stringent limits are imposed by regulatory authorities. oaepublish.com Strategies for metal scavenging, such as treatment with specialized silica-based scavengers or activated carbon, are often necessary. rsc.org

The use of Design of Experiments (DoE) is a powerful tool in process development to systematically study the effects of various reaction parameters (e.g., temperature, concentration, catalyst loading) and their interactions. rsc.orgoaepublish.com This allows for the identification of a robust operating space where the process consistently delivers the product with the desired quality and yield. oaepublish.com

For the production of piperidine-containing APIs, the choice between batch and continuous manufacturing is another important consideration. nih.gov Continuous flow chemistry can offer advantages in terms of safety, consistency, and smaller footprint, especially for highly exothermic or hazardous reactions. nih.gov Given the potential use of reactive intermediates in the synthesis of the target compound, a continuous flow process could be beneficial.

Finally, a thorough understanding of the impurity profile and the development of effective purification methods, such as crystallization, are essential to ensure the final product meets the required quality standards for pharmaceutical use. oaepublish.com

Chemical Reactivity and Transformation Mechanisms of Methyl 4 4 Piperidyl 2 Butynoate

Reactivity Profiles of the 2-Butynoate Moiety

The 2-butynoate portion of the molecule, characterized by its conjugated alkyne and ester functionalities, is a hub of reactivity.

The alkyne component can readily participate in cycloaddition reactions, which are powerful methods for constructing cyclic molecules. nih.gov While specific examples for Methyl 4-(4-Piperidyl)-2-butynoate are not extensively documented, the reactivity of similar ynoates suggests its potential as a dienophile in [4+2] cycloadditions or as a partner in various metal-catalyzed cycloaddition processes.

Hydrometallation, the addition of a metal-hydrogen bond across the alkyne, is another key transformation. numberanalytics.com This reaction can be highly regio- and stereoselective, providing access to vinyl-metal species that are versatile intermediates in organic synthesis. For instance, the hydroboration of ynoates with pinacolborane can be catalyzed by phosphine (B1218219) catalysts to yield E-vinylboronates with high selectivity. researchgate.net Similarly, palladium-catalyzed hydrocyanation of ynoates can produce β-cyano-substituted acrylates, with the stereochemical outcome (E or Z isomer) being controllable through the choice of ligand. organic-chemistry.orgnih.gov These methods highlight the potential to convert the alkyne of this compound into a stereodefined substituted alkene.

The methyl ester group is amenable to standard transformations. Transesterification, the reaction with a different alcohol in the presence of an acid or base catalyst, would allow for the synthesis of other alkyl esters.

Reduction of the ester group offers a pathway to other important functional groups. Strong reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both the ester and the alkyne, yielding a saturated diol. More selective reagents might allow for targeted reduction. For example, the reduction of ynoates can be directed towards the corresponding propargyl alcohols. researchgate.net Specifically, the use of Diisobutylaluminium hydride (DIBAL-H) is a common method for reducing esters to aldehydes or, with excess reagent, to primary alcohols. rsc.org The reduction of N-acyl oxazolidinones, which are structurally related to amides, with DIBAL-H can yield aldehydes directly. rsc.org

Chemical Transformations of the Piperidine (B6355638) Ring System

The piperidine ring provides a secondary amine nitrogen and multiple C-H bonds that can be sites of further functionalization.

The secondary amine of the piperidine ring is nucleophilic and readily undergoes N-alkylation and N-acylation.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond by reacting the piperidine with an alkylating agent, such as an alkyl halide or by reductive amination. Iridium complexes have been shown to be effective catalysts for the N-alkylation of amines with alcohols. nih.gov This transformation converts the secondary amine into a tertiary amine, as demonstrated by the synthesis of compounds like Methyl 4-(4-methylpiperidin-1-yl)butanoate. nih.gov

N-Acylation: The piperidine nitrogen can react with acylating agents like acyl chlorides or anhydrides to form an amide bond. sciforum.net This is a robust and high-yielding reaction, often carried out in the presence of a base to neutralize the acid byproduct. nih.gov The reaction of piperidine with an acyl chloride is generally favored over reaction with an ester group, allowing for selective acylation. nih.gov This method is used to produce a wide range of N-acylpiperidine derivatives. researchgate.net

A selection of representative N-alkylation and N-acylation reactions is presented below.

Starting MaterialReagentProductReaction Type
Piperidine4-(Methoxycarbonyl)benzoyl chlorideMethyl 4-(piperidin-1-ylcarbonyl)benzoateN-Acylation
Benzyl CarbamateAcetic AnhydrideN-Acetyl Benzyl CarbamateN-Acylation
PiperidineAlkyl HalideN-Alkyl PiperidineN-Alkylation
Amine2,5-FurandimethanolN,N'-Disubstituted 2,5-Bis(aminomethyl)furanN-Alkylation

Direct functionalization of the C-H bonds on the piperidine ring is a more advanced synthetic challenge but offers a powerful way to create complex analogues. researchgate.net The C-H bonds at the C2 position (alpha to the nitrogen) are electronically activated, making them preferred sites for functionalization. nih.govnih.gov However, steric hindrance can play a significant role. nih.gov

Modern catalytic methods, including those using rhodium or photoredox catalysts, have been developed to achieve site-selective C-H functionalization. nih.govnih.govacs.org For instance, rhodium-catalyzed reactions can introduce substituents at the C2, C3, or C4 positions, with selectivity controlled by the catalyst and the N-protecting group. nih.gov Photoredox catalysis has been successfully used for the α-C–H arylation of piperidine derivatives. nih.govacs.org While these methods have not been specifically reported for this compound, they demonstrate the feasibility of modifying the carbon skeleton of its piperidine ring.

PositionMethodCatalyst/ConditionsKey Feature
C2 (α)Lithiation / Negishi Couplingn-BuLi, then ZnCl2, then Pd catalystElectronically favored position. researchgate.net
C2 (α)Photoredox CatalysisIr(ppy)3 / LightArylation of α-amino C-H bonds. nih.govacs.org
C2, C3, C4Rhodium-Catalyzed C-H InsertionRh2(R-TCPTAD)4Catalyst and directing group control site-selectivity. nih.gov

Intermolecular and Intramolecular Reaction Cascades Involving Multiple Functional Groups

The presence of both a nucleophilic nitrogen and an electrophilic alkyne system within the same molecule allows for the possibility of intramolecular reactions. Under basic or thermal conditions, the piperidine nitrogen could potentially attack the electron-deficient alkyne in a conjugate addition fashion. This would lead to the formation of a new cyclic or bicyclic system, a type of transformation known as an intramolecular cyclization. While specific examples involving this compound are not readily found in the literature, the general principle is a known pathway for appropriately substituted amino-alkynes. The success of such a cascade would depend on the geometric feasibility of the ring-closing step and the reaction conditions employed.

Chemo-, Regio-, and Stereoselectivity in Complex Transformations

The selective functionalization of the piperidine ring is a significant challenge in synthetic organic chemistry due to the presence of multiple reactive C-H bonds. However, advancements in catalysis and synthetic methodologies have enabled remarkable control over where and how reactions occur on the piperidine scaffold.

Chemoselectivity , the preferential reaction of one functional group over another, is crucial when a molecule contains multiple reactive sites. In the context of a molecule like this compound, this would involve selectively transforming the alkyne, the ester, or the piperidine ring.

Regioselectivity refers to the control of the position of a chemical bond's formation or cleavage. For the piperidine ring, this typically involves selectively functionalizing the C2, C3, or C4 positions. The electronic properties of the piperidine ring play a significant role in its regioselectivity. The C2 position is electronically activated due to the adjacent nitrogen atom, which can stabilize a positive charge buildup during C-H functionalization. nih.govresearchgate.net Conversely, the C3 position is deactivated by the inductive electron-withdrawing effect of the nitrogen. nih.govresearchgate.net The C4 position is less affected by this electronic deactivation and is sterically more accessible. nih.govresearchgate.net

Stereoselectivity is the preferential formation of one stereoisomer over another. In piperidine chemistry, this involves controlling the three-dimensional arrangement of new substituents relative to the existing ring structure, leading to specific diastereomers or enantiomers.

Catalyst- and Protecting-Group-Controlled C-H Functionalization

A powerful strategy for achieving high levels of selectivity in piperidine functionalization is the use of rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes. nih.govnih.gov The outcome of these reactions is highly dependent on the choice of both the catalyst and the nitrogen-protecting group.

For instance, the C-H functionalization of N-Boc-piperidine can be directed to the C2 position with high stereoselectivity using specific chiral dirhodium tetracarboxylate catalysts. nih.gov The choice of catalyst can dramatically influence both the diastereomeric ratio (d.r.) and the enantiomeric excess (e.e.) of the product.

Table 1: Catalyst-Controlled C2-Functionalization of N-Boc-Piperidine

Catalyst Diastereomeric Ratio (d.r.) Enantiomeric Excess (e.e.)
Rh₂(S-DOSP)₄ 1:1 -
Rh₂(R-TCPTAD)₄ 11:1 93%
Rh₂(S-2-Cl-5-BrTPCP)₄ 5.3:1 83%
Rh₂(R-TPPTTL)₄ 27:1 69%

Data sourced from a study on the functionalization of piperidine derivatives. nih.gov

Furthermore, the protecting group on the piperidine nitrogen can switch the regioselectivity of the functionalization. While N-Boc or N-brosyl protected piperidines favor C2 functionalization, using an N-α-oxoarylacetyl-piperidine in combination with the catalyst Rh₂(S-2-Cl-5-BrTPCP)₄ directs the C-H functionalization to the C4 position. nih.govnih.gov

Indirect Functionalization Strategies

Achieving functionalization at the electronically deactivated C3 position often requires an indirect approach. nih.govresearchgate.net One such strategy involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine, followed by a reductive and stereoselective ring-opening of the resulting cyclopropane (B1198618) intermediate. nih.govresearchgate.net This multi-step process allows for the introduction of substituents at the C3 position with high stereocontrol.

Stereoselective Synthesis of Polysubstituted Piperidines

Beyond C-H functionalization, numerous methods have been developed for the stereoselective synthesis of polysubstituted piperidines. A notable example is the three-component vinylogous Mannich-type reaction. rsc.org This reaction, inspired by the biosynthesis of piperidine alkaloids, utilizes a chiral α-methyl benzylamine (B48309) to induce stereoselectivity in the formation of a chiral dihydropyridinone, which serves as a versatile intermediate for creating a variety of substituted piperidines. rsc.org

Another approach involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters to produce 2,4,5-trisubstituted piperidines. acs.org This method can yield high diastereoselectivity, with the ratio of diastereomers being influenced by the nature of the radical-stabilizing group. acs.org

Table 2: Diastereoselectivity in Radical Cyclization to Form 2,4,5-Trisubstituted Piperidines

Radical Stabilizing Group Diastereomeric Ratio
Vinyl 3:2 to 40:1
Phenyl 3:2 to 40:1

Data from a study on the stereoselective synthesis of 2,4,5-trisubstituted piperidines via radical cyclization. acs.org

Derivatives, Analogues, and Structural Diversification Strategies

Design Principles for Methyl 4-(4-Piperidyl)-2-butynoate Analogues

The internal alkyne of this compound is a key functional group that can be manipulated in several ways to create structural diversity.

Reduction of the Alkyne: The triple bond can be selectively reduced to either a cis-alkene, a trans-alkene, or a fully saturated alkane. Each of these modifications significantly alters the geometry and flexibility of the four-carbon chain, which can influence how the molecule interacts with its environment. For instance, the linear rigidity of the alkyne would be replaced by the planar constraint of an alkene or the rotational freedom of an alkane.

Homologation or Shortening of the Chain: The length of the carbon chain between the piperidine (B6355638) ring and the ester can be extended or shortened. This would involve the synthesis of analogues such as methyl 5-(4-piperidyl)-2-pentynoate or methyl 3-(4-piperidyl)-2-propynoate. Such changes would alter the spatial relationship between the piperidine and ester functionalities.

Introduction of Substituents: The alkyne can serve as a reactive handle for the introduction of various substituents. For example, Sonogashira coupling reactions could be employed to append aryl or heteroaryl groups to the alkyne, creating more complex structures.

The piperidine ring is another prime site for modification, with both the nitrogen atom and the ring carbons being amenable to substitution.

N-Substitution: The secondary amine of the piperidine ring is a nucleophilic center that can be readily functionalized. A wide array of substituents can be introduced via N-alkylation, N-acylation, or reductive amination. The nature of the N-substituent can have a profound impact on the molecule's properties. For example, the introduction of a bulky group can influence the conformational preference of the piperidine ring. Studies on related N-substituted piperidines have shown that the orientation and flexibility of the N-substituent are critical for biological activity in certain contexts. nih.gov For instance, in some opioid antagonists, a trans-cinnamyl N-substituent was found to be optimal for potency. nih.gov

Table 1: Potential N-Substituents and Their Rationale

Substituent Class Example Potential Impact
Small Alkyl Groups Methyl, Ethyl Increase lipophilicity, minimal steric hindrance
Benzyl and Arylethyl Groups Benzyl, Phenethyl Introduce aromatic interactions, modulate electronic properties
Acyl Groups Acetyl, Benzoyl Introduce hydrogen bond acceptors, alter basicity
Carbamates Boc, Cbz Act as protecting groups for synthetic intermediates, modify solubility

Ring Carbon Substitution: The introduction of substituents on the carbon atoms of the piperidine ring can create stereogenic centers and enforce specific conformational biases. For instance, the presence of a methyl group at the 2- or 3-position can influence the chair-boat equilibrium of the piperidine ring. acs.org The stereochemistry of these substituents is often crucial, as seen in studies of dipeptidyl peptidase inhibitors where a (4S)-methyl group led to potent inhibition while a (4R)-methyl group decreased activity. nih.gov

Table 2: Potential Ring Carbon Substituents and Their Rationale

Position of Substitution Example Potential Impact
C-2 or C-6 Methyl, Phenyl Introduce steric bulk adjacent to the nitrogen, potentially influencing N-substituent conformation
C-3 or C-5 Hydroxyl, Fluoro Introduce polar interactions, alter electronic properties
C-4 Gem-dimethyl Restrict conformational flexibility of the ring

The methyl ester of this compound can be readily converted into other esters or entirely different functional groups.

Transesterification: By treating the methyl ester with different alcohols under acidic or basic conditions, a variety of other esters can be synthesized. For example, using ethanol (B145695) would yield the ethyl ester, while a larger alcohol like isopropanol (B130326) would result in the isopropyl ester. This allows for the fine-tuning of properties such as solubility and volatility.

Hydrolysis and Amidation: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(4-piperidyl)-2-butynoic acid. This acid can then be coupled with a wide range of amines to form amides, introducing new points of diversity and potential for hydrogen bonding interactions.

Reduction: The ester can be reduced to the corresponding primary alcohol, 4-(4-piperidyl)-2-butyn-1-ol. This transformation opens up further avenues for derivatization, such as ether formation or oxidation to an aldehyde.

Synthesis of Chemically Advanced Intermediates derived from this compound

This compound can serve as a versatile starting material for the synthesis of more complex chemical intermediates. For example, the piperidine nitrogen can be protected, allowing for selective reactions at other parts of the molecule. A common strategy involves the use of a Boc (tert-butyloxycarbonyl) protecting group, which can be readily introduced and later removed under acidic conditions.

Once the nitrogen is protected, the alkyne can be elaborated. For instance, a click reaction (Huisgen cycloaddition) with an azide (B81097) could be used to form a triazole ring, a common structural motif in medicinal chemistry. Alternatively, the ester could be modified as described above. The sequential and controlled modification of the different functional groups allows for the construction of a library of diverse and complex molecules from a single, readily accessible starting material. The use of piperidine derivatives as key intermediates is a well-established strategy in the synthesis of pharmaceuticals. researchgate.net

Conformational Analysis and Stereochemical Considerations of Derivatives

The introduction of substituents on the piperidine ring or modifications to the side chain of this compound has significant stereochemical and conformational implications.

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of bulky substituents can lead to other conformations, such as a twist-boat, becoming more favorable. researchgate.net The orientation of substituents as either axial or equatorial can dramatically affect the molecule's shape and how it presents its functional groups for interaction.

When a substituent is introduced on the piperidine ring, one or more stereocenters are created. The synthesis of stereoisomerically pure compounds is often essential, as different enantiomers or diastereomers can have vastly different biological activities. nih.gov Chiral resolution techniques or asymmetric synthesis methods can be employed to obtain single stereoisomers. google.com The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the development of new chemical entities. acs.org

Computational modeling and spectroscopic techniques, such as NMR, are valuable tools for the conformational analysis of these derivatives. By understanding the preferred three-dimensional structures of these molecules, a more rational approach to the design of new analogues with specific properties can be undertaken.

Advanced Analytical Research Techniques for Characterization of Methyl 4 4 Piperidyl 2 Butynoate and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, allowing for the non-destructive investigation of molecular structures. By examining the interaction of molecules with electromagnetic radiation, chemists can deduce the connectivity of atoms and the nature of the chemical bonds within the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

For Methyl 4-(4-Piperidyl)-2-butynoate, ¹H NMR would be expected to show distinct signals for the protons of the piperidine (B6355638) ring, the butynoate chain, and the methyl ester group. The protons on the piperidine ring adjacent to the nitrogen (C2-H, C6-H) would typically appear in the 2.5-3.0 ppm range. The remaining piperidine protons (C3-H, C4-H, C5-H) would likely produce a complex multiplet in the 1.4-1.8 ppm region. The methylene (B1212753) protons (C4'-H) connecting the piperidine ring to the alkyne would be expected around 2.5 ppm. The methyl protons of the ester group (O-CH₃) would characteristically appear as a sharp singlet at approximately 3.7 ppm.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 150-160 ppm. The two sp-hybridized carbons of the internal alkyne (C≡C) would resonate in the 70-90 ppm region. The carbons of the piperidine ring typically appear with the carbons adjacent to the nitrogen (C2, C6) around 45-55 ppm and the other carbons (C3, C4, C5) between 20-30 ppm. The methyl ester carbon would be found around 52 ppm.

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these proton and carbon signals by showing correlations between coupled protons and between protons and their directly attached carbons, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table presents predicted chemical shift ranges based on typical values for similar functional groups and molecular environments. Actual experimental values may vary depending on the solvent and other experimental conditions.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Piperidine C2-H, C6-H2.5 - 3.045 - 55
Piperidine C3-H, C5-H1.4 - 1.820 - 30
Piperidine C4-H1.4 - 1.820 - 30
Butynoate C4'-H₂~2.5~20
Butynoate C2', C3'- (quaternary)70 - 90
Ester C=O- (quaternary)150 - 160
Ester O-CH₃~3.7 (singlet)~52

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A strong, sharp peak around 1735 cm⁻¹ would indicate the stretching vibration of the ester carbonyl group (C=O). pressbooks.pub The carbon-carbon triple bond (C≡C) of the internal alkyne would produce a weak to medium intensity band in the 2100-2260 cm⁻¹ region. orgchemboulder.comlibretexts.orglibretexts.org This band is often weak for internal alkynes due to the symmetry around the bond. libretexts.orglibretexts.org Additionally, C-H stretching vibrations from the saturated portions of the molecule would appear just below 3000 cm⁻¹, while C-O stretching of the ester would be visible in the 1000-1300 cm⁻¹ range. pressbooks.pub The C-N stretching of the tertiary amine in the piperidine ring would also be present in the fingerprint region.

Raman spectroscopy would be particularly useful for observing the C≡C stretching vibration, as this bond is highly polarizable and often gives a stronger signal in Raman than in IR for symmetrically substituted alkynes.

Table 2: Key IR Absorption Bands for this compound This table outlines the principal functional groups and their expected absorption regions in an IR spectrum.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Ester (C=O)Stretch1750 - 1735Strong
Alkyne (C≡C)Stretch2260 - 2100Weak to Medium
C-H (sp³)Stretch2960 - 2850Medium to Strong
C-O (Ester)Stretch1300 - 1000Strong
C-N (Amine)Stretch1250 - 1020Medium to Weak

Mass Spectrometry (MS and HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For this compound (predicted molecular formula: C₁₀H₁₅NO₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed.

The fragmentation pattern in the mass spectrum provides structural clues. Cleavage of the piperidine ring is a common fragmentation pathway for such derivatives. nih.govnih.gov One would expect to see fragmentation patterns arising from the loss of the methyl ester group or cleavage at the bonds adjacent to the nitrogen atom or the alkyne function. For instance, α-cleavage at the carbon next to the nitrogen is a characteristic fragmentation for amines, which would lead to the formation of stable iminium ions. The study of these fragmentation pathways helps to confirm the connectivity of the different parts of the molecule.

Chromatographic Methodologies for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for assessing the purity of a synthesized compound and for isolating it from reaction byproducts or starting materials.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-pressure counterpart, UPLC, are the most widely used techniques for purity assessment of non-volatile organic compounds. For a polar compound like this compound, a reversed-phase HPLC method would be most suitable.

A typical setup would involve a C18 stationary phase column. The mobile phase would likely be a gradient mixture of an aqueous buffer (e.g., water with 0.1% formic or phosphoric acid to ensure the piperidine nitrogen is protonated and gives good peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comnih.govresearchgate.net Detection could be achieved using a UV detector if there is sufficient chromophore, although the alkyne and ester groups are weak chromophores. For more sensitive and universal detection, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed, especially for derivatives lacking a strong UV chromophore. epa.gov UPLC, with its smaller particle size columns, would offer faster analysis times and higher resolution compared to traditional HPLC.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself might have limited volatility due to its polar amine group and molecular weight, it could potentially be analyzed by GC at high temperatures.

However, it is common to derivatize polar compounds containing N-H or O-H groups to increase their volatility and thermal stability, leading to improved chromatographic performance. oup.com For derivatives of this compound, or for the analysis of any potential volatile impurities, GC would be highly effective. When coupled with a mass spectrometer (GC-MS), this technique provides separation and structural identification simultaneously. google.comcmbr-journal.com The use of a capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5ms), would be standard for this type of analysis. oup.com

Computational and Theoretical Studies on Methyl 4 4 Piperidyl 2 Butynoate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be the primary method to investigate the electronic structure of Methyl 4-(4-Piperidyl)-2-butynoate. researchgate.net These calculations could determine key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Energetic properties, including the heat of formation and relative energies of different isomers or conformers, could also be calculated. These values are fundamental for assessing the stability of the molecule.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Interactions

The piperidine (B6355638) ring in this compound can adopt various conformations, such as chair and boat forms, and the substituent at the 4-position can be either axial or equatorial. nih.govrsc.orgacs.org Molecular modeling techniques, including molecular mechanics and molecular dynamics (MD) simulations, would be employed to explore the conformational landscape of the molecule. researchgate.netrsc.org

MD simulations could also be used to study the interactions of this compound with other molecules, such as solvents or biological macromolecules. These simulations provide a dynamic picture of how the molecule behaves over time and can reveal important details about its binding modes and interaction energies. nih.gov

Prediction of Reactivity Pathways and Transition States

Computational methods are instrumental in predicting the likely chemical reactions a molecule will undergo. nih.govnih.gov For this compound, this could involve studying its susceptibility to nucleophilic or electrophilic attack, its potential for cycloaddition reactions involving the alkyne group, or its metabolic fate. nih.gov

By calculating the potential energy surface for a given reaction, it is possible to identify the transition state structures and determine the activation energies. nih.govresearchgate.netnih.govresearchgate.net This information is vital for understanding reaction mechanisms and predicting reaction rates.

Structure-Property Relationships from a Computational Perspective

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational approaches used to correlate the chemical structure of a molecule with its biological activity or physical properties. nih.govnih.govresearchgate.net For this compound, these methods could be used to predict properties such as its solubility, lipophilicity, or potential biological activities based on calculated molecular descriptors. clinmedkaz.orgresearchgate.netajchem-a.com This approach is valuable in the early stages of drug discovery and materials science for screening and optimizing molecular structures.

Strategic Utility of Methyl 4 4 Piperidyl 2 Butynoate in Complex Molecule Synthesis

Application as a Core Building Block for Nitrogen-Containing Heterocycles

There is no available scientific literature that demonstrates the use of Methyl 4-(4-Piperidyl)-2-butynoate as a direct precursor or core building block for the synthesis of nitrogen-containing heterocycles. General methodologies exist for constructing heterocycles from molecules containing piperidine (B6355638) and alkyne functionalities; however, no studies have been found that specifically utilize this compound for such transformations.

Integration into Multi-Component Reaction Sequences for Diversified Product Libraries

A search of chemical databases and reaction repositories has not revealed any instances where this compound is employed as a reactant in multi-component reactions (MCRs) to generate diversified product libraries. While MCRs are a powerful tool for creating chemical diversity, the participation of this specific compound in such reaction sequences has not been reported in the accessible scientific literature.

Contribution to the Development of Novel Chemical Transformations and Methodologies

There is no evidence in the current body of scientific research to suggest that this compound has played a role in the development of novel chemical transformations or synthetic methodologies. Its unique combination of functional groups does not appear to have been exploited in the innovation of new reaction pathways or synthetic strategies that have been published in peer-reviewed literature.

Future Research Directions and Unexplored Avenues in Methyl 4 4 Piperidyl 2 Butynoate Chemistry

Challenges and Opportunities in Eco-Friendly Synthesis

The chemical industry's shift towards green chemistry principles presents both challenges and significant opportunities for the synthesis of Methyl 4-(4-Piperidyl)-2-butynoate. Traditional synthetic routes for piperidine-containing compounds often rely on methods that are no longer considered environmentally sustainable. nih.govresearchgate.net These methods can involve the use of toxic acids, bases, or precious transition metal catalysts and may require harsh reaction conditions such as elevated temperatures. nih.gov

Opportunities for greener synthesis lie in adopting novel, more sustainable methodologies. nih.gov Electrochemical synthesis, for instance, is emerging as a powerful green tool, capable of producing highly reactive species at ambient conditions without the need for harmful chemicals. nih.gov The use of bio-renewable feedstocks is another promising avenue; for example, piperidine (B6355638) has been sustainably synthesized from bio-renewable tetrahydrofurfurylamine. rsc.org The development of syntheses using environmentally benign solvents, such as deep eutectic solvents, has also shown success for piperidin-4-one derivatives and represents a viable strategy. asianpubs.org Furthermore, creating more sustainable methods for producing key building blocks, like acetylene (B1199291) from carbon dioxide, could significantly reduce the environmental footprint of the entire synthetic pathway. eurekalert.org

Table 1: Comparative Analysis of Synthetic Approaches

Feature Traditional Synthesis Challenges Eco-Friendly Synthesis Opportunities
Reagents Use of toxic acids, bases, and precious metals. nih.gov Utilization of electrochemical methods to avoid harmful reagents nih.gov; use of biomass-derived starting materials. rsc.org
Solvents Reliance on volatile and often toxic organic solvents. Employment of green solvents like water or deep eutectic solvents. rsc.orgasianpubs.org
Catalysts Dependence on expensive and often toxic heavy metal catalysts. researchgate.net Development of reusable, non-toxic catalysts, including biocatalysts or earth-abundant metal catalysts. rsc.orgnews-medical.net
Energy Often requires high temperatures and pressures, leading to high energy consumption. nih.gov Reactions proceed under ambient or mild conditions, reducing energy demand. nih.gov
Waste Generation of significant hazardous waste streams. Minimization of by-products and development of recyclable catalytic systems. nih.gov

Potential for Integration with Flow Chemistry and Automated Synthesis

The synthesis of this compound is an ideal candidate for integration with flow chemistry and automated synthesis platforms. Flow chemistry, where reactions are performed in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and seamless scalability. seqens.commt.com The small reactor volumes inherent in flow systems drastically reduce the risks associated with handling reactive intermediates or conducting highly exothermic reactions. labunlimited.comdtu.dk

This technology allows for precise control over parameters like temperature, pressure, and residence time, which can lead to higher yields and fewer impurities. mt.comstolichem.com For piperidine synthesis, electrochemical methods have already been successfully implemented in flow microreactors, demonstrating improved yields compared to batch reactions. nih.govresearchgate.net The integration of flow chemistry would enable the rapid optimization of reaction conditions and could facilitate a "telescoping" of synthetic steps, where multiple transformations are performed sequentially without isolating intermediates. stolichem.com

Automated synthesis platforms, which can perform multiple reaction steps and purifications without manual intervention, could further accelerate the exploration of this compound derivatives. chemrxiv.org By combining flow reactors with automated systems, libraries of analogues could be generated rapidly, enabling faster investigation of structure-activity relationships for various applications. labunlimited.comflinders.edu.au

Table 2: Advantages of Flow Chemistry for Synthesizing this compound

Advantage Description
Enhanced Safety Small reaction volumes minimize the hazards associated with potentially explosive acetylenic compounds or exothermic reactions. labunlimited.comdtu.dk
Precise Control Superior control over temperature, pressure, and mixing leads to improved reproducibility, higher yields, and reduced by-product formation. mt.comstolichem.com
Scalability Scaling up production is achieved by running the system for longer or by numbering-up (running multiple reactors in parallel), avoiding the challenges of re-optimizing batch processes. seqens.comstolichem.com
Increased Efficiency Continuous production reduces downtime, and the ability to access higher temperatures and pressures safely can significantly accelerate reaction rates. seqens.comlabunlimited.com
Process Intensification Enables the coupling of multiple synthetic steps ("telescoping") and the use of immobilized reagents or catalysts, simplifying workup and purification. stolichem.comthieme-connect.de

Development of Novel Analytical Probes Utilizing the Compound's Structural Features

The distinct structural elements of this compound make it a compelling scaffold for the design of novel analytical probes and chemical sensors. The piperidine moiety can serve as a recognition element, while the alkyne provides a versatile handle for signal generation or bioconjugation.

The piperidine ring is a common motif in pharmacologically active molecules, known to interact with biological receptors and enzymes. researchgate.net This inherent binding capability could be leveraged to design probes that target specific biological systems. For example, the piperidine could act as a scaffold to position other functional groups that report on binding events through changes in fluorescence or electrochemical signal.

The terminal alkyne group is exceptionally useful in modern chemical biology. It is a key participant in copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"), one of the most reliable methods for bioconjugation. This allows the molecule to be easily and selectively attached to reporter tags (like fluorophores), solid supports, or biological macromolecules (like proteins or nucleic acids) that have been modified to contain an azide (B81097) group. This "clickable" functionality is a powerful tool for creating highly specific probes for imaging, activity-based protein profiling, or diagnostics. The combination of a biologically relevant piperidine core with a versatile alkyne handle presents a clear opportunity for creating a new class of modular analytical tools.

Table 4: Structural Features and Their Potential in Analytical Probe Design

Structural Feature Potential Role in Analytical Probes Example Application
Piperidine Ring Recognition Element: Can be tailored to bind to specific biological targets like enzymes or receptors. researchgate.net A fluorescent probe where binding of the piperidine moiety to a target protein modulates the emission intensity or wavelength.
Alkyne Group Conjugation Handle: Enables covalent attachment to reporter molecules (e.g., fluorophores, biotin) or biomolecules via "click chemistry". An activity-based probe where the molecule binds a target, and the alkyne is used to click on a reporter tag for visualization or enrichment.
Ester Group Modulator/Linker: Can be hydrolyzed by esterases, potentially activating a probe, or can be modified to alter solubility and cell permeability. A "pro-fluorescent" probe that becomes fluorescent only after the methyl ester is cleaved by intracellular esterases.
Rigid Butyne Linker Structural Spacer: Provides a defined distance and orientation between the piperidine recognition element and an attached functional group. A FRET (Förster Resonance Energy Transfer) probe where the rigid linker controls the distance between a donor and acceptor fluorophore.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(4-Piperidyl)-2-butynoate, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves coupling a piperidine derivative with a propargyl ester. For example, Sonogashira coupling between 4-piperidine acetylene derivatives and methyl 2-butynoate precursors under palladium catalysis can be employed. Reaction optimization may include varying solvent systems (e.g., DMF or THF), adjusting catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄), and temperature control (60–80°C) to maximize yields. Purity can be enhanced via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for verifying the piperidyl ring geometry and ester linkage. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are synthesized .

Q. What are the primary biological targets of piperidine-containing esters like this compound in neuropharmacology?

  • Methodological Answer : Piperidine derivatives often target neurotransmitter receptors, particularly GABAₐ receptors. This compound may act as a modulator or antagonist at GABAergic synapses, similar to 4-PIOL derivatives. Initial screening should include competitive binding assays using radiolabeled ligands (e.g., [³H]muscimol) and electrophysiological studies in hippocampal neuron preparations .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s selectivity for GABA receptor subtypes?

  • Methodological Answer : Use heterologous expression systems (e.g., HEK293 cells) transfected with α₁β₂γ₂ vs. α₅β₃γ₂ GABAₐ receptor subunits. Perform patch-clamp electrophysiology to measure current inhibition by the compound at varying concentrations (IC₅₀ determination). Compare results with selective antagonists like bicuculline (α₁-preferring) or L-655,708 (α₅-preferring) to assess subtype specificity. Include positive controls for validation .

Q. How should contradictory data on the compound’s in vivo efficacy be addressed, particularly when neurogenesis-independent effects are observed?

  • Methodological Answer : Discrepancies may arise from differences in animal models (e.g., stress-induced vs. genetic depression models) or administration protocols (acute vs. chronic). Conduct parallel experiments with hippocampal neurogenesis ablation (e.g., X-irradiation or transgenic mice lacking neurogenic markers) to isolate neurogenesis-independent mechanisms. Pair behavioral assays (e.g., forced swim test) with ex vivo receptor occupancy studies using autoradiography .

Q. What strategies are recommended for optimizing the pharmacokinetic profile of this compound in preclinical studies?

  • Methodological Answer : Evaluate metabolic stability via liver microsome assays (human/rodent) to identify vulnerable sites (e.g., ester hydrolysis). Introduce steric hindrance (e.g., methyl groups adjacent to the ester) or replace the ester with a bioisostere (e.g., carbamate) to enhance stability. Assess blood-brain barrier penetration using in situ perfusion models or P-glycoprotein knockout mice .

Key Considerations for Experimental Design

  • Data Reproducibility : Standardize assay conditions (e.g., buffer pH, temperature) across labs to minimize variability in receptor binding studies.
  • Ethical Compliance : Follow institutional guidelines for in vivo research, including humane endpoints and approval from ethics committees (refer to templates in ).
  • Contradictory Findings : Use meta-analysis tools to reconcile differences in published data, focusing on variables like dosing regimens or animal strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.